
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with hydroxy, methoxy, and carboxylate groups, along with a benzylureido moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine core, followed by the introduction of the hydroxy, methoxy, and carboxylate groups. The benzylureido moiety is then attached through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and protective groups may also be used to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. The benzylureido moiety may interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 2-(2-(3-phenylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate
- Methyl 2-(2-(3-benzylamino)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate
Uniqueness
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate is unique due to the presence of the benzylureido moiety, which can impart specific biological activities and chemical reactivity. Its combination of functional groups allows for diverse chemical modifications and applications, distinguishing it from similar compounds.
属性
分子式 |
C18H22N4O5 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
methyl 2-[2-(benzylcarbamoylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H22N4O5/c1-18(2,22-17(25)19-10-11-8-6-5-7-9-11)16-20-12(15(24)27-4)13(23)14(21-16)26-3/h5-9,23H,10H2,1-4H3,(H2,19,22,25) |
InChI 键 |
PBKKQLRNPXNPMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



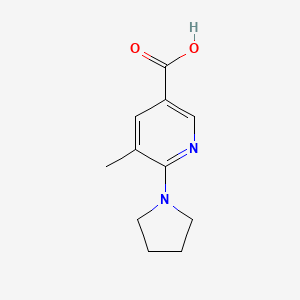
![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)
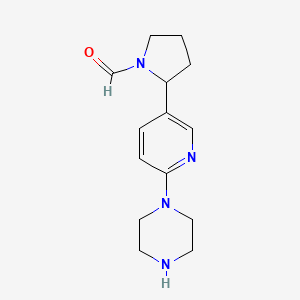
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)
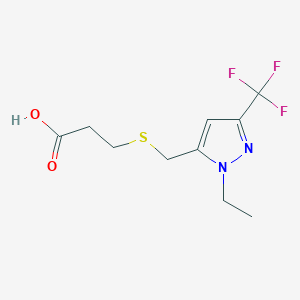

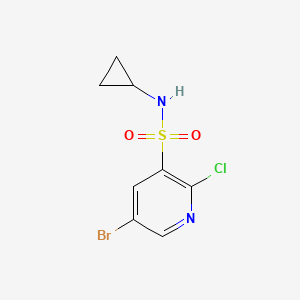

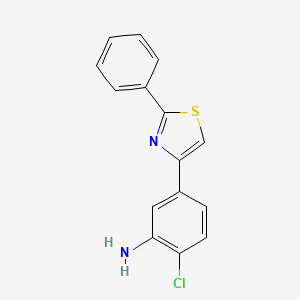
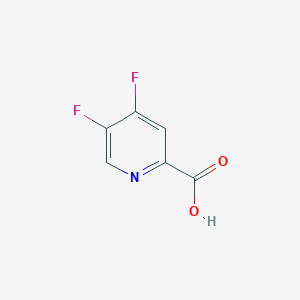

![4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808442.png)

